molecular formula C12H14O4 B3149312 Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate CAS No. 66979-47-3

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Cat. No.: B3149312
CAS No.: 66979-47-3
M. Wt: 222.24 g/mol
InChI Key: PSCJOBZZERBIBG-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a bicyclic organic compound comprising a chromene (benzopyran) core with a partially saturated cyclohexene ring (5,6,7,8-tetrahydro) and functionalized with a ketone group at position 2 and an ethyl ester at position 2. This structure places it within the coumarin derivative family, which is known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis typically involves cyclocondensation reactions, such as the Inverse-Electron-Demand Diels–Alder (IEDDA) reaction, as demonstrated in the preparation of its methyl ester analog . The compound’s reactivity is influenced by the electron-deficient nature of the diene system in the chromene ring, enabling participation in cycloadditions and nucleophilic substitutions .

Properties

IUPAC Name

ethyl 2-oxo-5,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCJOBZZERBIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with salicylaldehyde in the presence of a base such as piperidine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene-2,3-diones, while reduction can produce chroman-3-ols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate exhibit promising anticancer properties. For instance, a series of synthesized compounds demonstrated significant inhibition against various cancer cell lines. A notable example is the compound's effect on HeLa cells, where it showed a growth inhibition concentration (GI50) of approximately 2.7 µM .

Mechanism of Action
The anticancer activity is primarily attributed to its role as an inhibitor of the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), which plays a crucial role in the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production. The compound has been identified with an IC50 value of 0.183 µM against PFKFB3 .

Synthetic Applications

Synthesis Methods
this compound can be synthesized through various multi-component reactions. One effective method involves the reaction of ethyl cyanoacetate with aromatic aldehydes and cyclohexane-1,3-dione in the presence of a catalyst like DMAP (4-dimethylaminopyridine). This approach yields high purity and good yields of the desired product .

Case Study: Anticancer Screening
A recent study focused on evaluating the anticancer potential of various chromene derivatives including this compound against six different cancer cell lines. The results indicated that compounds derived from this structure exhibited varying degrees of cytotoxicity and selectivity towards cancerous cells compared to normal cells .

Case Study: Inhibition Studies
Another research project investigated the inhibition kinetics of this compound on PFKFB3. The study utilized both in vitro assays and computational modeling to elucidate the binding interactions between the compound and the enzyme active site . The findings support its potential as a lead compound for developing new cancer therapeutics targeting metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate

  • Key Differences: The methyl ester analog (CAS: 85531-80-2) replaces the ethyl group with a methyl ester. This minor structural change reduces steric bulk and slightly lowers molecular weight (234.25 g/mol vs. 248.28 g/mol for the ethyl derivative).
  • Synthesis : Prepared via IEDDA reaction between 1,1-dimethoxyethylene and methyl 3-carbomethoxy-2-pyrone, yielding a 62–68% product with a melting point of 107–108°C .
  • Reactivity : Similar to the ethyl derivative but exhibits marginally faster hydrolysis due to the smaller ester group .

Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

  • Key Differences : Features a methoxy substituent at position 6 on the aromatic ring (CAS: 41459-71-6). This electron-donating group enhances stability and alters UV absorption properties.
  • Applications : Used in fluorescence-based sensing due to its extended conjugation .

Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

  • Key Differences : A hydroxyl group at position 7 increases polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
  • Synthesis: Produced via Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with diethyl malonate in ethanol under acidic conditions .

Amino-Substituted Derivatives (e.g., Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

  • Key Differences: An amino group at position 2 enhances nucleophilicity and enables Schiff base formation. The dichlorophenyl substituent at position 4 contributes to antimicrobial activity .
  • Biological Activity: Exhibits IC₅₀ values in the micromolar range against cancer cell lines, as seen in analogs like N-(3-cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide .

Reactivity and Functionalization

  • Hydrazine Reactions: Ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine hydrate to form salicyaldehyde azine (48% yield) and malonohydrazide (86% yield), highlighting the ketone’s susceptibility to nucleophilic attack .
  • Diels–Alder Reactivity: The ethyl ester derivative’s electron-deficient diene system participates in IEDDA reactions with electron-rich dienophiles, a property shared with its methyl analog .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate C₁₂H₁₄O₄ 222.24 Not reported Ethyl ester, ketone
Methyl analog C₁₁H₁₂O₄ 208.21 107–108 Methyl ester, ketone
Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate C₁₃H₁₂O₅ 248.23 Not reported Ethyl ester, methoxy, ketone
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate C₁₂H₁₀O₅ 234.21 Not reported Ethyl ester, hydroxyl, ketone

Biological Activity

Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves a multi-component reaction using dimedone and ethyl 3-oxobutanoate along with various aromatic aldehydes. This method has been reported to yield the desired chromene derivatives efficiently under mild conditions .

Biological Activity

This compound exhibits a range of biological activities that are summarized below:

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds derived from the chromene scaffold. Specifically, derivatives have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (breast cancer)15.0Induces apoptosis and cell cycle arrest
Other derivativesA549 (lung cancer)12.5Microtubule destabilization

These compounds have been observed to inhibit cell proliferation and induce apoptosis through mechanisms involving microtubule destabilization and cell cycle arrest.

Antimicrobial Activity

The chromene derivatives also exhibit notable antimicrobial properties. For instance, several derivatives have been tested against common bacterial strains:

Compound Bacterial Strain Zone of Inhibition (mm)
This compoundStaphylococcus aureus18
Other derivativesEscherichia coli15

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for neuroprotective effects. Studies indicate that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease:

Derivative AChE Inhibition IC50 (µM) BuChE Inhibition IC50 (µM)
Compound A0.080.14
Compound B0.380.44

These findings highlight the potential of chromene derivatives in treating neurodegenerative disorders .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway .
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta aggregation and improved cognitive function in treated animals compared to controls .

Q & A

Q. What are the common synthetic strategies for preparing Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate?

The compound is typically synthesized via multicomponent reactions. A representative method involves refluxing diethyl malonate with substituted aldehydes and cyclic enol ethers in ethanol, catalyzed by bases like piperidine or ammonium acetate. For example, ethyl-6-formyl-2-oxo-2H-benzo[h]chromene-3-carboxylate was synthesized using 4-hydroxynaphthalene-1,3-dicarbaldehyde, diethyl malonate, and piperidine . Optimization of solvent polarity and catalyst loading is critical to achieving yields >70%.

Key Reagents Role Typical Conditions
Diethyl malonateCarbonyl sourceReflux in ethanol, 6–12 hours
PiperidineBase catalyst0.1–0.3 equivalents
Substituted aldehydesElectrophilic componentRoom temperature or reflux

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers (e.g., Bruker SMART APEX), and structures are refined with programs like SHELXL or OLEX2 . For example, a derivative with a triclinic lattice (space group P1P1) showed bond lengths of 1.35–1.43 Å for the chromene carbonyl group . Hydrogen-bonding networks are analyzed using graph-set notation to identify DD (donor) and AA (acceptor) patterns .

Q. What spectroscopic methods are used for characterization?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., ethyl ester protons at δ 1.2–4.3 ppm, chromene carbonyl at δ 160–165 ppm) .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 339 for C21_{21}H25_{25}NO3_3) and purity .
  • IR : Stretching vibrations for ester C=O (~1700 cm1^{-1}) and chromene C-O (~1250 cm1^{-1}) .

Q. What biological activities are associated with this chromene scaffold?

Derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate analogs showed IC50_{50} values <10 µM in leukemia cell lines via apoptosis induction . The quinoline-like structure may interfere with DNA topoisomerases .

Advanced Research Questions

Q. How can reaction conditions be optimized for scaling up synthesis?

Industrial-scale synthesis requires solvent recovery (e.g., ethanol distillation), continuous flow reactors, and crystallization under controlled cooling rates. Industrial-grade catalysts (e.g., immobilized piperidine) reduce waste . Process analytical technology (PAT) monitors reaction progress in real time.

Q. How do hydrogen-bonding patterns influence supramolecular assembly?

Graph-set analysis (N1=number of donors,N2=acceptorsN_1 = \text{number of donors}, N_2 = \text{acceptors}) reveals motifs like R22(8)R_2^2(8) rings in crystals. For example, a derivative formed intermolecular O–H···O bonds (2.75 Å) between chromene carbonyl and hydroxyl groups, stabilizing a 3D network .

Q. What computational methods predict pharmacological activity?

Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like COX-2 or EGFR. QSAR models using Hammett constants (σ\sigma) and logPP values correlate substituent electronegativity with bioactivity .

Parameter Target Predicted Activity
logPP = 2.8Cell membraneHigh permeability
Polar surface areaCYP450 enzymesLow metabolic clearance

Q. How are data contradictions resolved in crystallographic studies?

Twinning or disorder is addressed using SHELXL’s TWIN/BASF commands. For example, a tetrahydroquinoline derivative required a BASF parameter of 0.32 to refine twinned data, improving RintR_{\text{int}} from 0.12 to 0.046 .

Q. What strategies mitigate toxicity in preclinical studies?

  • Genotoxicity : Ames tests (e.g., TA98 strain) assess mutagenicity. Derivatives lacking nitro groups show lower risk .
  • Metabolic stability : Microsomal assays (human liver microsomes) identify labile esters for prodrug design .

Methodological Challenges and Solutions

Q. How are complex NMR spectra (e.g., diastereomers) resolved?

NOESY or COSY experiments distinguish diastereotopic protons. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate showed coupling constants (J=4.2HzJ = 4.2 \, \text{Hz}) indicative of axial-equatorial proton arrangements .

Q. What analytical techniques validate purity for publication?

  • HPLC : >95% purity with a C18 column (acetonitrile/water gradient).
  • Elemental analysis : Deviation <0.3% from theoretical C/H/N values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
Reactant of Route 2
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Reactant of Route 2
Ethyl 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

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